(R)-Pramipexole-d3 Dihydrochloride
Description
Rationale for Deuteration in Pharmaceutical and Analytical Sciences
Deuterium (B1214612) (²H), a stable isotope of hydrogen, has garnered significant attention in pharmaceutical and analytical sciences for several key reasons. simsonpharma.com The substitution of hydrogen with deuterium, a process known as deuteration, can lead to a phenomenon called the kinetic isotope effect (KIE). researchgate.net This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. nih.gov
In pharmaceutical research, this can translate to altered metabolic profiles of a drug. If a C-H bond is cleaved during a rate-determining step of a drug's metabolism, replacing that hydrogen with deuterium can slow down the metabolic process. researchgate.net This has been explored as a strategy to improve the pharmacokinetic properties of certain drugs. thalesnano.com
In analytical sciences, deuterated compounds serve as excellent internal standards for mass spectrometry. thalesnano.com Because they are chemically identical to the analyte of interest but have a different mass, they can be added to a sample to improve the accuracy and reliability of quantification. thalesnano.com Deuterated solvents are also widely used in NMR spectroscopy to avoid interference from solvent signals in the proton NMR spectrum. studymind.co.uk
Significance of Stereochemistry: The (R)-Enantiomer of Pramipexole (B1678040) and its Research Relevance
Many drug molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. nih.gov These enantiomers, often designated as (R) and (S), can have vastly different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov
Pramipexole is a chiral compound, and its therapeutic effects in conditions like Parkinson's disease are primarily attributed to the (S)-enantiomer, which acts as a potent agonist at dopamine (B1211576) D2 and D3 receptors. nih.govnih.govmdpi.com In contrast, the (R)-enantiomer of pramipexole, also known as dexpramipexole, exhibits significantly lower affinity for these dopamine receptors. nih.govnih.gov
This stereochemical difference is of high research relevance. The (R)-enantiomer serves as a valuable control compound in preclinical studies to differentiate between the dopamine receptor-mediated effects of the (S)-enantiomer and other potential non-dopaminergic mechanisms of action. wikipedia.org By comparing the effects of the two enantiomers, researchers can more definitively attribute a biological response to the specific interaction with dopamine receptors. nih.gov
Overview of (R)-Pramipexole-d3 Dihydrochloride (B599025) as a Specialized Research Tool
(R)-Pramipexole-d3 Dihydrochloride is a molecule that combines the features of a specific enantiomer with the benefits of deuterium labeling. It is the (R)-enantiomer of pramipexole where three hydrogen atoms on the propyl group have been replaced with deuterium atoms. lgcstandards.com This deuterated version is supplied as a dihydrochloride salt.
As a research tool, this compound is primarily used as an internal standard in analytical and bioanalytical studies. When researchers need to accurately measure the concentration of (R)-pramipexole in a biological sample (e.g., plasma, tissue), they can add a known amount of this compound to the sample before analysis by mass spectrometry. The mass difference allows for precise quantification of the unlabeled (R)-pramipexole, correcting for any sample loss or variability during the analytical process.
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (R)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride |
| Molecular Formula | C₁₀H₁₆D₃Cl₂N₃S |
| Molecular Weight | 287.27 g/mol |
| Purity | >95% (HPLC) |
| Storage Temperature | -20°C |
| Isotope Type | Deuterium |
| Source: LGC Standards lgcstandards.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASDKYOPVNHBLU-ISLPBHIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis and Isotopic Labeling Strategies for R Pramipexole D3 Dihydrochloride
Synthetic Methodologies for Enantiomerically Pure (R)-Pramipexole Dihydrochloride (B599025)
The synthesis of the specific (R)-enantiomer of Pramipexole (B1678040) is paramount, as the pharmacological activity of many chiral drugs resides in a single enantiomer. acs.org Various strategies have been developed to obtain enantiomerically pure (R)-Pramipexole Dihydrochloride, primarily falling into two categories: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution Techniques
A common industrial approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. For Pramipexole, this has been achieved through several methods:
Fractional Crystallization of Diastereomeric Salts: This classical method involves reacting racemic Pramipexole with a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts. google.comgoogle.com These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. google.com Once a diastereomeric salt is isolated, the desired enantiomer can be liberated by treatment with a base. google.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the resolution of Pramipexole enantiomers. researchgate.net
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need to separate a racemic mixture. This can be a more efficient approach, and several strategies have been explored for (R)-Pramipexole:
Chemoenzymatic Synthesis: Enzymes are highly stereoselective catalysts and can be employed to produce chiral intermediates. One reported method involves the use of Candida antarctica lipase (B570770) A for the kinetic resolution of a key intermediate, (±)-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide. This enzymatic transesterification allows for the separation of the (R)- and (S)-alcohols, which can then be converted to the respective enantiomers of Pramipexole.
Synthesis from Chiral Precursors: An alternative strategy involves starting the synthesis with an already enantiomerically pure building block. A scalable synthesis of (S)-Pramipexole has been reported starting from (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. acs.orgnewdrugapprovals.org A similar approach, starting with the corresponding (R)-diamine, would yield (R)-Pramipexole.
Optimization of Reaction Conditions for Stereospecificity
| Parameter | Importance in Stereoselective Synthesis |
| Solvent | Can influence the conformation of reactants and transition states, thereby affecting the stereochemical outcome of a reaction. |
| Temperature | Lower temperatures often lead to higher stereoselectivity by reducing the energy available for non-selective reaction pathways. |
| Catalyst | The choice of catalyst, whether a chemical or biological one, is often the most critical factor in determining the enantiomeric excess of the product. |
| Reagents | The nature and stoichiometry of reagents can impact the reaction mechanism and, consequently, the stereoselectivity. |
Targeted Deuterium (B1214612) Incorporation for (R)-Pramipexole-d3 Dihydrochloride
Isotopic labeling with deuterium (a stable, non-radioactive isotope of hydrogen) is a common strategy in drug development to alter and study the metabolic profile of a compound. The synthesis of this compound involves the specific incorporation of three deuterium atoms.
Rational Design of Deuteration Sites
The decision of where to place deuterium atoms within a molecule is a strategic one. Deuteration can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. The most likely sites for deuteration are those known to be susceptible to metabolic oxidation. In the case of Pramipexole, the n-propyl group is a potential site of metabolism. Therefore, a rational approach for creating a d3-labeled version would be to introduce the deuterium atoms on the propyl chain.
Chemical Strategies for Tritium or Deuterium Exchange Reactions in Precursors
The most direct method to synthesize (R)-Pramipexole-d3 is to use a deuterated precursor during the synthesis. A plausible strategy involves the alkylation of the precursor, (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, with a deuterated propylating agent.
A general approach to obtaining deuterated amines involves the reduction of an amide with a deuterating agent. epj-conferences.org For the synthesis of (R)-Pramipexole-d3, this would entail the following conceptual steps:
Preparation of a Deuterated Propylating Agent: A deuterated n-propylamine or a related deuterated propyl halide can be synthesized. For instance, propionamide (B166681) can be reduced using a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD4), to yield deuterated n-propylamine. More modern and selective methods for the synthesis of deuterated amines are also available. nih.govrsc.org
Alkylation Reaction: The enantiomerically pure (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole would then be alkylated with the deuterated propylating agent (e.g., d3-propyl bromide) to introduce the deuterated propyl group. google.com
Salt Formation: Finally, the resulting (R)-Pramipexole-d3 free base is treated with hydrochloric acid to form the dihydrochloride salt. google.com
This targeted approach ensures the specific placement of the deuterium atoms on the propyl group, leading to the desired this compound.
Control of Deuterium Atom Number and Positional Specificity
Achieving the desired d3 isotopic labeling with high precision is a critical aspect of the synthesis of this compound. The control over the number and position of deuterium atoms is essential to ensure the homogeneity of the final product and the reliability of data generated in research studies. This is accomplished through a combination of a carefully chosen synthetic route and rigorous analytical verification.
The primary strategy for introducing the three deuterium atoms into the pramipexole molecule is through the use of a deuterated C3 synthon, specifically propanal-1,1,2,3,3,3-d6 or a similarly deuterated propyl halide. By employing reductive amination of the chiral intermediate (R)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with a deuterated aldehyde, the deuterium atoms are incorporated into the n-propyl group. The use of a deuterated reagent with a specific isotopic enrichment level is the first step in controlling the deuterium content of the final molecule.
To ensure high positional specificity, the synthesis of the deuterated propanal or propyl bromide itself must be carefully controlled. For instance, the synthesis of propyl-d3-bromide can be designed to place the deuterium atoms specifically on the terminal methyl group.
The isotopic purity and the precise location of the deuterium atoms in the final this compound are confirmed using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Analytical Techniques for Isotopic Purity and Positional Specificity
| Analytical Technique | Purpose | Key Findings |
| High-Resolution Mass Spectrometry (HRMS) | To determine the isotopic distribution and confirm the incorporation of three deuterium atoms. | The mass spectrum of (R)-Pramipexole-d3 will show a molecular ion peak shifted by +3 m/z units compared to the non-deuterated standard. The relative intensities of the M+1, M+2, etc. peaks are analyzed to quantify the percentage of the d3 isotopologue and to detect the presence of any d0, d1, d2, or d4 species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the exact position of the deuterium atoms. | In the ¹H NMR spectrum, the signal corresponding to the protons on the deuterated positions of the propyl group will be significantly diminished or absent. ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium signals, confirming their chemical environment and thus their position in the molecule. |
By carefully selecting the deuterated starting materials and employing rigorous analytical controls, the synthesis can be directed to produce (R)-Pramipexole with a high percentage of the desired d3 isotopologue and with the deuterium atoms located specifically on the propyl chain.
Purification and Isolation Protocols for Deuterated Enantiomers
The purification and isolation of this compound present a dual challenge: achieving high enantiomeric purity and separating the desired deuterated compound from any non-deuterated or partially deuterated impurities. A multi-step purification protocol is typically employed to obtain research-grade material.
The initial purification of the crude product from the synthesis involves standard techniques such as column chromatography on silica (B1680970) gel to remove non-basic organic impurities. Following this, the focus shifts to the separation of the deuterated enantiomers.
Preparative chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for the enantioselective separation of (R)- and (S)-pramipexole. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have proven effective in resolving pramipexole enantiomers. researchgate.net The separation of the deuterated compound from its non-deuterated counterpart can also be achieved under optimized chiral HPLC conditions, as the subtle difference in polarity and molecular volume introduced by the deuterium atoms can affect the retention times.
Table 2: Illustrative Preparative Chiral HPLC Parameters for Purification
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or AD) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., ethanol (B145695) or isopropanol) with a small amount of an amine modifier (e.g., diethylamine (B46881) or ethanolamine) to improve peak shape. |
| Detection | UV at a wavelength where pramipexole absorbs strongly (e.g., 264 nm). |
| Mode | Isocratic or gradient elution may be used to optimize the separation of the desired deuterated enantiomer from all impurities. |
Once the fractions containing the pure (R)-Pramipexole-d3 are collected, the free base is converted to the dihydrochloride salt. This is typically achieved by dissolving the purified free base in a suitable solvent, such as ethanol or isopropanol, and treating it with a solution of hydrochloric acid. The this compound then crystallizes out of the solution. The crystallization process itself serves as a further purification step, helping to remove any remaining minor impurities. The final product is then collected by filtration, washed with a cold solvent to remove any residual mother liquor, and dried under vacuum to yield the research-grade material.
Scale-Up Considerations for Research-Grade Material
The transition from a laboratory-scale synthesis to the production of larger, research-grade quantities of this compound introduces a number of challenges that must be addressed to ensure the process is efficient, safe, and yields a product of consistent quality.
Stereoselective Synthesis: The chemoenzymatic resolution step, while highly effective on a small scale, may require significant process optimization for scale-up. This includes sourcing or producing sufficient quantities of the required enzyme, optimizing reaction conditions (temperature, pH, substrate concentration) for larger reaction volumes, and developing efficient methods for enzyme recovery and reuse to manage costs. The handling and work-up of large volumes of solvents and reagents also require careful consideration of safety and environmental impact.
Isotopic Labeling: The cost and availability of the deuterated starting materials, such as propanal-d3 or propyl-d3-bromide, are major considerations for scale-up. The efficiency of the reductive amination or alkylation step becomes critical to maximize the incorporation of the expensive deuterated synthon. Minimizing any side reactions that could lead to the loss of the deuterium label is also a key objective.
Purification and Isolation: Scaling up the preparative chiral HPLC separation can be a significant bottleneck. Larger columns and solvent volumes are required, which increases both the cost and the time required for purification. Developing robust and efficient crystallization procedures for the final dihydrochloride salt is crucial for achieving the desired purity on a larger scale. The control of polymorphism, ensuring the formation of a consistent and stable crystal form, is also a critical aspect of the scale-up process.
Table 3: Key Scale-Up Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
| Enzyme availability and cost | Develop a robust process for enzyme production or source from a reliable supplier. Implement enzyme immobilization techniques for easier recovery and reuse. |
| Cost of deuterated reagents | Optimize the isotopic labeling reaction to maximize yield and minimize waste. Explore efficient synthetic routes to the deuterated synthons. |
| Preparative chiral HPLC throughput | Optimize the HPLC method for faster separation times and higher loading capacities. Explore alternative purification techniques such as simulated moving bed (SMB) chromatography for larger quantities. |
| Crystallization consistency | Develop a well-defined and controlled crystallization process, including solvent selection, cooling profiles, and seeding strategies, to ensure consistent crystal form and purity. |
| Process safety and environmental impact | Conduct a thorough process safety assessment to identify and mitigate any potential hazards. Select greener solvents and reagents where possible and develop efficient waste management protocols. |
By carefully addressing these challenges through process optimization, the development of robust analytical controls, and a focus on safety and efficiency, the synthesis of this compound can be successfully scaled up to produce the quantities of high-purity material required for advanced research applications.
Spectroscopic Validation of Chemical Structure and Isotopic Enrichment
Spectroscopic methods are indispensable for the detailed structural elucidation and confirmation of isotopic labeling in this compound.
High-Resolution Mass Spectrometry for Molecular Mass and Isotopic Purity
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the molecular mass of this compound. It provides unambiguous confirmation of the compound's elemental composition and the successful incorporation of deuterium atoms. The accurate mass measurement allows for the differentiation of the labeled compound from its unlabeled counterpart and other potential impurities. lgcstandards.com
Electrospray ionization (ESI) is a commonly employed technique in conjunction with mass spectrometry for the analysis of pramipexole and its derivatives. tsijournals.com In positive ion mode, the ESI mass spectrum of unlabeled pramipexole exhibits a molecular ion peak [M+H]+ at an m/z of 212, corresponding to its molecular weight of 211. tsijournals.com For this compound, the expected molecular weight is approximately 287.27 g/mol , with an accurate mass of 286.0865. lgcstandards.com
| Compound | Expected Molecular Weight (g/mol) | Expected Accurate Mass | Ionization Mode | Observed [M+H]+ (m/z) |
|---|---|---|---|---|
| Pramipexole | 211 | - | Positive ESI | 212 |
| This compound | 287.27 | 286.0865 | - | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Location
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the exact location and extent of deuterium incorporation in this compound. Both ¹H NMR and ²H NMR are utilized to provide a comprehensive analysis of the isotopic labeling. nih.gov
In ¹H NMR, the reduction in the integral of the proton signals corresponding to the sites of deuteration provides a quantitative measure of the isotopic enrichment. For this compound, the signal corresponding to the propyl group protons would be significantly diminished. ²H NMR, on the other hand, directly detects the deuterium nuclei, providing a distinct signal that confirms their presence and chemical environment within the molecule. nih.gov This combined approach offers a robust method for verifying the isotopic purity of the compound. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to confirm the presence of key functional groups within the this compound molecule. The IR spectrum of pramipexole displays characteristic absorption bands that are indicative of its structure. newdrugapprovals.org These include N-H stretching vibrations for the primary and secondary amines, C-H stretching for the aliphatic and aromatic portions of the molecule, and C=N stretching within the thiazole (B1198619) ring. newdrugapprovals.org The presence of these characteristic bands in the IR spectrum of the deuterated analog provides further evidence of its structural integrity. tsijournals.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3150–3450 |
| C-H (Aliphatic/Aromatic) | Stretching | 2700–3000 |
| C=N (Thiazole Ring) | Stretching | 1600–1650 |
| Heteroaromatic Ring | Skeleton | 1550–1600 |
Chromatographic Methodologies for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the chemical and enantiomeric purity of this compound, ensuring that it meets stringent quality standards.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The enantiomeric purity of this compound is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the (R)- and (S)-enantiomers of pramipexole. nih.gov A validated chiral HPLC method can effectively resolve the two enantiomers, allowing for the accurate determination of the enantiomeric excess of the desired (R)-isomer. nih.gov
One established method utilizes a Chiralpak AD column with a mobile phase consisting of n-hexane, ethanol, and diethylamine. nih.gov This system has demonstrated excellent resolution between the pramipexole enantiomers. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for the (R)-enantiomer have been reported to be 300 ng/mL and 900 ng/mL, respectively, highlighting the sensitivity of the method. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) for Chemical Purity and Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the chemical purity of this compound and to identify and quantify any potential impurities. nih.govnih.gov UPLC systems, with their smaller particle size columns, offer enhanced resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.gov
Gas Chromatography (GC) for Volatile Impurities or Derivatized Samples
While liquid chromatography is more common for a non-volatile compound like pramipexole, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) serves as a valuable tool for specific applications, particularly for the analysis of volatile impurities or when the analyte is derivatized to enhance its volatility. ijpsonline.comnih.govmedicalresearchjournal.org
In the context of quality assurance for this compound, GC-MS can be employed to detect and quantify potential volatile or semi-volatile impurities that may originate from the synthesis process. These could include residual solvents or low molecular weight starting materials.
For the analysis of pramipexole itself using GC, derivatization is typically necessary to increase its thermal stability and volatility for passage through the GC column. A validated GC-MS method for determining pramipexole in rat plasma involved making the plasma samples alkaline with sodium hydroxide, followed by liquid-liquid extraction with methyl-t-butyl ether. nih.gov The analysis was performed using electron impact ionization and selected ion monitoring (SIM) to detect specific mass fragments of the analyte, ensuring high sensitivity and selectivity. nih.gov This approach demonstrates the feasibility of GC-MS for quantifying pramipexole, a methodology that is directly applicable to its deuterated isotopologue, this compound.
Key parameters for a GC-MS method would include the selection of an appropriate capillary column (e.g., a non-polar or medium-polarity column), optimization of the temperature program for the GC oven, and selection of specific ions for monitoring (SIM) to ensure specificity and sensitivity. For instance, in one study, the target ions monitored for pramipexole were m/z 211, 212, and 152. nih.gov
Development and Validation of Bioanalytical Assays Utilizing this compound as a Stable Isotope Internal Standard
In bioanalytical chemistry, particularly in pharmacokinetic and tissue distribution studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantification by mass spectrometry. This compound is ideally suited for this role in assays designed to measure its non-labeled counterpart, pramipexole. The deuterium atoms increase the mass of the molecule without significantly altering its chemical and physical properties, such as extraction recovery, ionization efficiency, and chromatographic retention time. nih.gov This co-elution and similar behavior during sample preparation and analysis allow the SIL-IS to accurately correct for variability in the analytical process, leading to high precision and accuracy. nih.gov
A robust and sensitive LC-MS/MS assay was developed for the accurate measurement of pramipexole in mouse plasma and tissue samples, which explicitly used d3-pramipexole as the internal standard. nih.gov The development and validation of such methods are critical for obtaining reliable data in preclinical and clinical research.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay Development
The development of a reliable LC-MS/MS assay is a multi-step process that involves optimizing sample clean-up, chromatographic separation, and mass spectrometric detection to achieve the required sensitivity, selectivity, and robustness. nih.govoup.comnih.gov
The primary goal of sample preparation is to extract the analyte and its internal standard from the complex biological matrix (e.g., plasma, urine, tissue homogenate) while removing interfering components like proteins and phospholipids (B1166683). nih.govgcms.cznih.gov Several techniques have been successfully applied for pramipexole analysis.
Protein Precipitation (PPT): This is a rapid method where an excess of organic solvent, typically acetonitrile (B52724), is added to the biological sample to denature and precipitate proteins. gcms.cz While simple, it may not provide the cleanest extracts, sometimes leading to matrix effects. It can be used effectively in combination with other techniques. nih.gov
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior. Various solvents have been used, including ethyl acetate (B1210297) and tert-butyl methyl ether, often after adjusting the sample pH to ensure the analyte is in its neutral, more organic-soluble form. nih.govoup.comnih.gov
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough clean-up compared to PPT and LLE. In one method, plasma samples were extracted using SPE cartridges, resulting in high recovery and specificity. nih.gov A particularly effective approach for pramipexole involved coupling protein precipitation with SPE using weak cation exchange cartridges. This method proved highly efficient at eliminating lipid matrix effects, which are a common source of ion suppression or enhancement in LC-MS/MS analysis. nih.gov
The choice of technique depends on the required sensitivity, sample throughput, and the nature of the biological matrix. For this compound used as an internal standard, the key is that it behaves nearly identically to the analyte during the chosen extraction procedure. nih.gov
Effective chromatographic separation is crucial for separating pramipexole and its d3-labeled internal standard from endogenous matrix components that may have been co-extracted. This minimizes matrix effects and ensures accurate quantification. chem-soc.si
Columns: A variety of reversed-phase columns are used, with C18 and cyano (CN) phases being common choices. nih.govnih.govoup.com For instance, a Welch Ultimate® XB-CN column was used to achieve good separation with a short run time. nih.gov Chiral HPLC columns are employed when separation from stereoisomers is required. nih.gov
Mobile Phase: The mobile phase typically consists of an aqueous component (often with a buffer like ammonium (B1175870) acetate or ammonium formate (B1220265) to control pH and improve peak shape) and an organic modifier like acetonitrile or methanol. nih.govoup.comnih.gov The pH of the aqueous phase is a critical parameter; for an alkaline compound like pramipexole, additives such as triethylamine (B128534) can be used to block free silanol (B1196071) groups on the silica-based column packing, leading to improved peak symmetry. chem-soc.si
Elution Mode: Isocratic or gradient elution can be used. Isocratic elution, where the mobile phase composition remains constant, offers simplicity and rapid run times, as demonstrated in a method with a total run time of 3.0 minutes. nih.gov Gradient elution, where the mobile phase composition changes during the run, can be used for more complex samples or to elute strongly retained interferences. mdpi.com
The following table summarizes chromatographic conditions from a published method utilizing d3-pramipexole as the internal standard.
| Parameter | Condition | Reference |
| Column | Welch Ultimate® XB-CN | nih.gov |
| Mobile Phase | Isocratic | nih.gov |
| Run Time | 3.0 min | nih.gov |
| Internal Standard | d3-pramipexole | nih.gov |
Tandem mass spectrometry is the detection method of choice for bioanalytical assays due to its exceptional sensitivity and selectivity.
Ionization: Electrospray Ionization (ESI) in the positive ion mode is universally used for pramipexole, as the molecule readily accepts a proton to form a positive ion [M+H]+. nih.govnih.gov
Detection Mode: The instrument is operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This process is highly specific and significantly reduces background noise. oup.com
Ion Transitions: For pramipexole, a common precursor → product ion transition is m/z 212.1 → 153.1. nih.govoup.comnih.gov For the (R)-Pramipexole-d3 internal standard, the precursor ion would be shifted by +3 mass units (m/z 215.1), while the product ion may or may not be shifted depending on where the deuterium labels are located on the molecule. The study using d3-pramipexole successfully developed and validated an assay using this principle. nih.gov
The table below shows typical MRM transitions used in pramipexole assays.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Pramipexole | 212.10 | 153.10 | nih.gov |
| Pramipexole | 212.1 | 153.0 | oup.com |
| Pramipexole | 212.10 | 153.03 | nih.gov |
| d3-Pramipexole (IS) | 215.x | Varies | nih.gov |
Rigorous Assay Validation: Linearity, Sensitivity, Precision, Accuracy, and Matrix Effects
Once developed, any bioanalytical method must undergo rigorous validation to ensure its reliability, following guidelines from regulatory agencies. nih.govpatsnap.com Using this compound as the internal standard is instrumental in meeting the stringent acceptance criteria for these validation parameters.
Linearity and Sensitivity: The method must demonstrate a linear relationship between analyte concentration and detector response over a defined range. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. patsnap.com Validated methods for pramipexole have achieved LLOQs as low as 20 pg/mL. nih.govnih.govoup.com The method using d3-pramipexole as an internal standard demonstrated linearity over a concentration range of 0.05 to 100 ng/mL. nih.gov
Precision and Accuracy: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (including the LLOQ) both within a single analytical run (intra-day) and across different days (inter-day). patsnap.com For bioanalytical methods, the acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision. nih.govnih.gov
Matrix Effects: This evaluates the influence of co-eluting, undetected matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard like (R)-Pramipexole-d3 is the most effective way to compensate for matrix effects, as both the analyte and the IS are affected to a similar degree. nih.gov Studies specifically investigate this by comparing the analyte response in a clean solution versus a post-extraction spiked blank matrix sample. nih.govoup.com The use of advanced sample preparation techniques, such as the combined PPT-SPE method, has been shown to dramatically reduce residual phospholipids, thereby minimizing matrix effects. nih.gov
The following table summarizes validation results from published LC-MS/MS methods for pramipexole, illustrating typical performance characteristics.
| Validation Parameter | Result | Reference |
| Linearity Range | 20-3540 pg/mL | nih.gov |
| 20–4020 pg/mL | oup.com | |
| 0.05-100 ng/mL | nih.gov | |
| Correlation Coefficient (r) | ≥0.999 | nih.gov |
| LLOQ | 20 pg/mL | nih.govoup.com |
| 0.05 ng/mL (50 pg/mL) | nih.gov | |
| Intra-day Precision (%CV) | 1.6% to 6.0% | oup.com |
| Inter-day Precision (%CV) | 3.1% to 8.6% | oup.com |
| Intra-day Accuracy | 96.4% to 105.5% | oup.com |
| Inter-day Accuracy | 100% to 103.6% | oup.com |
| Matrix Effect | Significantly reduced with optimized SPE | nih.gov |
Advanced Analytical Characterization and Quality Assurance of R Pramipexole D3 Dihydrochloride
Application in Quantitative Analytical Methodologies for Non-Deuterated Pramipexole (B1678040) in Biological Matrices
The quantification of therapeutic drugs in biological matrices is a critical component of pharmacokinetic and bioequivalence studies. For these analyses, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice due to its high sensitivity, selectivity, and accuracy. biopharmaservices.com A key element in achieving reliable quantitative results with LC-MS/MS is the use of an appropriate internal standard (IS). biopharmaservices.combioanalysis-zone.com An ideal internal standard should have physicochemical properties as close to the analyte as possible to compensate for variability during sample preparation, chromatography, and ionization. bioanalysis-zone.com
Stable isotope-labeled (SIL) analogues of the analyte, such as (R)-Pramipexole-d3 Dihydrochloride (B599025), are considered the gold standard for internal standards in quantitative bioanalysis. biopharmaservices.com The addition of deuterium (B1214612) atoms results in a compound with a higher mass-to-charge ratio (m/z) that is easily distinguishable by the mass spectrometer from the non-deuterated analyte. However, its chemical and physical behavior is nearly identical to the parent compound, ensuring that it experiences similar effects from sample extraction, matrix interference, and instrument variability. bioanalysis-zone.com This co-eluting behavior helps to correct for potential analytical errors, leading to highly precise and accurate quantification of the target analyte, non-deuterated Pramipexole.
Research has demonstrated the successful application of (R)-Pramipexole-d3 (d3-pramipexole) as an internal standard in robust and sensitive LC-MS/MS assays for the accurate measurement of Pramipexole in biological samples like mouse plasma and tissues. nih.gov In these methodologies, the sample preparation is a crucial step to remove interfering substances from the complex biological matrix. A common approach involves a combination of protein precipitation (PPT) followed by solid-phase extraction (SPE). nih.gov Specifically, weak cation exchange SPE cartridges have been shown to be effective in extracting Pramipexole and its deuterated internal standard. nih.gov This type of sample cleanup is particularly adept at minimizing matrix effects, which are a common source of analytical variability caused by co-eluting endogenous components like phospholipids (B1166683) that can suppress or enhance the ionization of the analyte. nih.gov
Chromatographic separation is typically achieved on specialized columns, such as a cyano (CN) column, using an isocratic mobile phase, which allows for consistent and reproducible separation with short run times, often around 3 minutes. nih.gov The analysis by the tandem mass spectrometer is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both Pramipexole and the d3-Pramipexole internal standard. nih.gov
The validation of these analytical methods is performed according to regulatory guidelines and demonstrates the reliability of the assay. Key validation parameters include linearity, accuracy, precision, and recovery. For instance, a validated LC-MS/MS method using d3-pramipexole as an internal standard showed excellent linearity over a concentration range of 0.05 to 100 ng/mL in mouse plasma. nih.gov The intra-day and inter-day precision and accuracy were within the accepted limits, confirming the method's reproducibility and reliability for pharmacokinetic studies. nih.gov While other internal standards like Tamsulosin and Ropinirole have also been used for Pramipexole quantification, the use of a stable isotope-labeled standard like d3-Pramipexole is generally preferred for its ability to more effectively track the analyte through the entire analytical process. biopharmaservices.comnih.govresearchgate.net
The following tables summarize the validation parameters from various published methods for the quantification of Pramipexole in human plasma, illustrating the performance of these analytical techniques.
Table 1: Linearity of Pramipexole Quantification in Human Plasma This interactive table outlines the linear dynamic ranges achieved by different analytical methods for Pramipexole in human plasma.
| Internal Standard Used | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Correlation Coefficient (r) | Source Citation |
|---|---|---|---|---|
| d3-Pramipexole | 0.05 ng/mL* | 100 ng/mL* | Not Reported | nih.gov |
| Tamsulosin | 200 pg/mL | 8000 pg/mL | Not Reported | nih.gov |
| Ropinirole | 100 pg/mL | 2514 pg/mL | Not Reported | researchgate.net |
| BHT-920 | 50 pg/mL | 15,000 pg/mL | > 0.9992 | nih.gov |
Note: Data for d3-Pramipexole was obtained from mouse plasma studies.
Table 2: Accuracy and Precision of Pramipexole Quantification in Human Plasma This interactive table presents the accuracy and precision data for quality control samples in the analysis of Pramipexole.
| Internal Standard Used | Quality Control Concentration | Intra-day Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Accuracy (%) | Inter-day Precision (% RSD) | Source Citation |
|---|---|---|---|---|---|---|
| Ropinirole | Low | 98.92 | 6.76 | 107.44 | 5.71 | researchgate.net |
| Ropinirole | Medium | 112.24 | 3.49 | 100.34 | 3.97 | researchgate.net |
| Ropinirole | High | 102.73 | 4.02 | 101.69 | 4.54 | researchgate.net |
| BHT-920 | 300 pg/mL | < 6.4 | Not Reported | < 5.8 | 1.1 | nih.gov |
| BHT-920 | 3000 pg/mL | < 6.4 | Not Reported | < 5.8 | 2.3 | nih.gov |
| BHT-920 | 10,000 pg/mL | < 6.4 | Not Reported | < 5.8 | 6.8 | nih.gov |
Note: RSD refers to Relative Standard Deviation. Accuracy and Precision for d3-Pramipexole met acceptance criteria but specific values were not detailed in the source. nih.gov
Table 3: Recovery of Pramipexole from Biological Matrices This interactive table shows the mean extraction recovery for Pramipexole and its internal standard from plasma.
| Analyte / Internal Standard | Mean Recovery (%) | Source Citation |
|---|---|---|
| Pramipexole (using Ropinirole as IS) | 79.4 - 87.0 | researchgate.net |
| Pramipexole (using BHT-920 as IS) | 97.7 | nih.gov |
| BHT-920 (Internal Standard) | 98.2 | nih.gov |
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| (R)-Pramipexole-d3 Dihydrochloride | |
| Pramipexole | |
| Tamsulosin | |
| Ropinirole | |
| BHT-920 | |
| Glycerophosphocholines |
Metabolic Fate and Disposition Studies Utilizing Deuterated Pramipexole Analogs in Preclinical Systems
Isotopic Tracing for Elucidating Metabolic Pathways
Isotopic tracing, utilizing molecules labeled with stable isotopes like deuterium (B1214612) (²H), is a cornerstone of modern metabolic research. portico.org This technique allows for the tracking of a molecule and its derivatives through complex biological systems. In the context of drug development, employing a deuterated analog such as (R)-Pramipexole-d3 Dihydrochloride (B599025) enables precise differentiation between the administered compound and its metabolites from endogenous substances using mass spectrometry. dovepress.com This is crucial for building a comprehensive metabolic profile.
Identification and Characterization of Metabolites in Preclinical Species
Pramipexole (B1678040) undergoes very limited metabolism in preclinical species and humans. nih.gov Studies have consistently shown that less than 10% of a pramipexole dose is metabolized. nih.govfda.gov Consequently, no single active metabolite has been identified in significant quantities in plasma or urine. nih.gov The primary metabolic pathways, to the minor extent they occur, involve degradation of the pramipexole structure rather than common phase I or phase II conjugations.
For (R)-Pramipexole-d3 Dihydrochloride, the metabolic profile is expected to be qualitatively similar to the non-deuterated form. The use of the d3-labeled compound would facilitate the detection of any potential metabolites, even at very low concentrations, by creating a unique mass signature. Forced degradation studies on pramipexole have shown it to be susceptible to basic and photolytic conditions, leading to the formation of specific degradation products. nih.gov It is plausible that minor in vivo biotransformation could follow similar pathways.
A study on pramipexole extended-release tablets identified a degradation impurity, (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, which formed due to drug-excipient interaction. While not a direct metabolite, this highlights potential transformation pathways of the molecule.
Table 1: Known Metabolites and Degradation Products of Pramipexole
| Compound Name | Identification Source | Notes |
|---|---|---|
| Pramipexole | Parent Drug | Primarily excreted unchanged. nih.gov |
| (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | Drug Product Degradation | Identified as a drug-excipient interaction product. |
| Acid Degradation Product | Forced Degradation Study | Formed under strong acidic conditions. nih.gov |
This table reflects data for non-deuterated pramipexole, as specific metabolite identification studies on this compound are not publicly available. The metabolic profile is expected to be comparable.
Quantitative Assessment of Metabolic Stability in Liver Microsomes and Hepatocytes
Metabolic stability assays using liver microsomes and hepatocytes are standard in vitro methods to predict the hepatic clearance of a drug. springernature.com These assays measure the rate of disappearance of the parent compound over time. enamine.net Given that pramipexole is not significantly metabolized by cytochrome P450 (CYP) enzymes, it exhibits high stability in such in vitro systems. drugs.comnih.gov
Studies using human liver microsomes have shown that pramipexole does not cause potent inhibition of major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2E1, and CYP3A4), further indicating its low propensity for CYP-mediated metabolism. drugs.comnih.gov Therefore, in both rat and human liver microsomes and hepatocytes, this compound is expected to demonstrate high metabolic stability, with a low intrinsic clearance rate. nih.govnih.gov
Table 2: Expected Metabolic Stability of this compound in Preclinical In Vitro Systems
| Test System | Expected Outcome | Rationale |
|---|---|---|
| Rat Liver Microsomes (RLM) | High Stability / Low Clearance | Pramipexole is minimally metabolized in rats. nih.gov |
| Human Liver Microsomes (HLM) | High Stability / Low Clearance | Pramipexole is not a significant substrate for human CYP enzymes. drugs.comnih.gov |
| Rat Hepatocytes | High Stability / Low Clearance | Provides a more complete model including Phase I and II enzymes, where pramipexole shows minimal metabolism. nih.gov |
This table is based on data from non-deuterated pramipexole. The deuterated analog is predicted to have similar or slightly enhanced stability.
Preclinical Pharmacokinetic Research Methodologies with this compound
The use of this compound in preclinical pharmacokinetic (PK) studies allows for precise quantification of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The stable isotope label ensures that the administered drug can be distinguished from any endogenous compounds, enhancing the accuracy of bioanalytical methods.
Absorption and Distribution Studies in Animal Models Using Isotopic Tracers
In animal models, pramipexole is rapidly and almost completely absorbed following oral administration, with an absolute bioavailability exceeding 90%. fda.gov This suggests minimal first-pass metabolism. nih.gov The use of an isotopically labeled tracer like this compound is ideal for confirming these high absorption characteristics in preclinical species such as rats and dogs.
Pramipexole exhibits a large volume of distribution (approximately 500 L in humans), indicating extensive distribution into tissues. nih.govfda.gov It has low plasma protein binding, at around 15%. fda.govwikipedia.org In preclinical studies using radiolabeled pramipexole, the compound would be expected to distribute widely throughout the body. Studies in rats have demonstrated that systemically administered pramipexole can penetrate the central nervous system. nih.gov
Excretion Pathways and Renal Clearance Mechanisms in Animal Models
The primary route of elimination for pramipexole is through the kidneys. wikipedia.org Approximately 90% of a dose is recovered in the urine as the unchanged parent drug. fda.govnih.gov This renal excretion is not just a result of glomerular filtration; it involves active tubular secretion. fda.gov
In preclinical animal models, as in humans, this secretion is mediated by organic cation transporters (OCTs) in the basolateral membrane of the renal tubules and multidrug and toxin extrusion (MATE) proteins in the apical membrane. nih.gov Studies have shown that pramipexole is a substrate for OCT2. nih.govnih.gov The renal clearance of pramipexole significantly exceeds the glomerular filtration rate, confirming the role of active secretion. fda.gov Using this compound in animal models would allow for detailed characterization of these renal transport mechanisms without interference from other substances.
Investigation of Potential Deuterium Isotope Effects on Pharmacokinetic Parameters
Substituting hydrogen with deuterium can alter the pharmacokinetic properties of a drug, an observation known as the kinetic isotope effect (KIE). wikipedia.org This effect is most significant when the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in a drug's metabolism. portico.orgnih.gov A carbon-deuterium (C-D) bond is stronger and is broken more slowly by metabolic enzymes, which can lead to reduced metabolic clearance and a longer half-life. nih.gov
However, for pramipexole, metabolism is a very minor pathway of elimination (<10%). nih.gov The vast majority of the drug is cleared unchanged by the kidneys. fda.gov Renal excretion processes like active transport via OCT and MATE proteins are generally not subject to a significant KIE. nih.gov
Table 3: Summary of Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Pramipexole | |
| (S)-N²-(methoxymethyl)-N⁶-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
| Levodopa (B1675098) | |
| Selegiline | |
| Cimetidine | |
| Ropinirole | |
| Pergolide | |
| Bromocriptine | |
| Haloperidol | |
| SCH 23390 |
In Vitro Studies on Drug-Drug Interactions and Enzyme Inhibition/Induction Potential
Cytochrome P450 Enzyme Inhibition Profiling
No public data from in vitro studies assessing the inhibitory potential of this compound on cytochrome P450 enzymes could be located.
Transporter-Mediated Disposition Studies
There is no available information from in vitro studies investigating the interaction of this compound with drug transporters.
Emerging Research Applications and Methodological Innovations with Deuterated Pramipexole Enantiomers
Advanced Brain Imaging Probe Development Utilizing Labeled Pramipexole (B1678040) Derivatives
The pramipexole structure is a key template for developing sophisticated probes for in-vivo brain imaging. By labeling pramipexole derivatives with positron-emitting radionuclides, scientists can create ligands for Positron Emission Tomography (PET), a powerful technique for visualizing and quantifying molecular targets in the living brain.
A prominent example of a PET ligand derived from a related structure is (+)-4-propyl-9-hydroxynaphthoxazine, or (+)-PHNO. The radiosynthesis of its carbon-11 (B1219553) labeled version, [11C]-(+)-PHNO, is crucial for its use in PET imaging to study dopamine (B1211576) D2/D3 receptors. researchgate.net This process is often complex, sometimes requiring a four-step synthesis under harsh conditions. researchgate.net
One established method for producing [11C]-(+)-PHNO involves reacting [11C]propionyl chloride with 9-hydroxynaphthoxazine to create a [11C]amide, which is then reduced using lithium aluminium hydride. researchgate.net An alternative and more recent protocol utilizes the more readily available [11C]methyl iodide ([11C]CH3I) as the starting material. nih.govoregonstate.edu In this method, an N-acetyl precursor is subjected to 11C-methylation, followed by a reduction step. nih.govoregonstate.edu This latter approach has been successfully implemented in a one-pot, semi-automated procedure, making the production of [11C]-(+)-PHNO more accessible for PET facilities. researchgate.netnih.gov
The table below summarizes key parameters from an automated synthesis platform for [3-11C]-(+)-PHNO. nih.gov
| Parameter | Value |
| Starting Material | [11C]Iodomethane |
| Radiochemical Yield (non-decay corrected) | 9% (average, range 2-30%) |
| Radiochemical Purity | >95% |
| Specific Radioactivity | 26.8–81.1 GBq/μmol |
| Total Synthesis Time | 63–65 minutes |
This data represents the output from a specific semi-automated platform and highlights the efficiency of modern radiosynthesis techniques. nih.gov
Once synthesized, radioligands like [11C]-(+)-PHNO are employed in preclinical PET studies to investigate the dopamine system. researchgate.net As an agonist, [11C]-(+)-PHNO is particularly valuable because it preferentially binds to the high-affinity state of D2/D3 receptors, which is thought to be the functionally active state. researchgate.net This allows researchers to measure receptor occupancy and target engagement of new drug candidates. frontiersin.org
Preclinical studies in animal models use these PET imaging techniques to explore the effects of various treatments on the dopamine system. For instance, multi-tracer PET imaging has been used in rat models of Parkinson's disease to evaluate how chronic treatment with levodopa (B1675098) or pramipexole affects markers for the vesicular monoamine transporter type 2 (VMAT2) and the dopamine transporter (DAT). nih.gov Such studies found that chronic pramipexole treatment decreased VMAT2 binding compared to levodopa. nih.gov Furthermore, imaging can be used to assess changes in synaptic dopamine levels, providing a dynamic view of neurotransmitter release. researchgate.netnih.gov These methodologies are critical for understanding how therapeutic agents interact with their targets in the brain and for guiding the development of more effective treatments. frontiersin.orgnih.gov
Stable Isotope Labeling in Proteomics and Metabolomics Research
The deuterium-labeled compound, (R)-Pramipexole-d3 Dihydrochloride (B599025), is an ideal tool for mass spectrometry-based quantitative research. lgcstandards.com Stable isotope labeling, where an element like hydrogen is replaced by its heavier, non-radioactive isotope (deuterium), allows for the differentiation of labeled and unlabeled compounds. nih.govisotope.com This principle is foundational to advanced methods in proteomics and metabolomics. nih.gov
In quantitative proteomics, stable isotope-labeled compounds serve as internal standards for the accurate measurement of protein and peptide concentrations. phoenixpeptide.com This approach, often utilizing techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows researchers to mix samples (e.g., treated vs. untreated cells) and analyze them simultaneously. nih.govliverpool.ac.uk The mass spectrometer can distinguish between the naturally abundant (light) peptides and the heavy-isotope-labeled (heavy) peptides based on their mass difference. nih.govliverpool.ac.uk
(R)-Pramipexole-d3 Dihydrochloride can be used as an internal standard in targeted quantitative assays to measure the levels of pramipexole itself in biological samples like plasma or tissue. By adding a known amount of the deuterated standard to a sample, the concentration of the unlabeled drug can be determined with very high precision and accuracy, correcting for variations during sample preparation and analysis. This is a critical application in pharmacokinetic and drug metabolism studies.
Metabolic flux analysis uses stable isotope tracers to map the flow of atoms through metabolic pathways. nih.govmdpi.com By supplying a biological system with a labeled nutrient, such as deuterium-labeled glucose or a deuterated drug, researchers can track the incorporation of the isotope into various downstream metabolites. nih.govresearchgate.net This provides a dynamic picture of cellular metabolism that cannot be obtained by simply measuring metabolite concentrations. mdpi.com
Development of Novel Dopamine Receptor Ligands Based on Pramipexole Core Structure
Pramipexole itself is a potent dopamine receptor agonist with high selectivity for the D2 receptor family, particularly the D3 subtype. tocris.comnih.gov Its proven effectiveness and favorable pharmacological profile make its core chemical structure an attractive template for designing novel ligands with improved properties. nih.gov The goal of this research is often to develop compounds with even greater selectivity for the D3 receptor, which is implicated in mood, cognition, and substance abuse, while minimizing activity at the D2 receptor to reduce motor side effects. nih.govpatsnap.comacs.org
Researchers have systematically modified the pramipexole structure to create a series of derivatives. nih.gov These efforts have led to the identification of new compounds that are highly potent and selective D3 receptor ligands. For example, one derivative, compound 12 from a specific study, demonstrated a Ki value of 0.41 nM for the D3 receptor and showed over 800-fold selectivity against the D2 receptor. nih.gov Such compounds may act as partial agonists, offering a nuanced mechanism of action compared to full agonists like pramipexole. nih.gov In-vivo studies have confirmed that these novel ligands can engage the D3 receptor without significant D2 activity, opening therapeutic possibilities for conditions like addiction. nih.gov
The table below shows the binding affinities of Pramipexole and a novel derivative for different dopamine receptor subtypes, illustrating the successful design of more selective ligands. nih.gov
| Compound | D3 Ki (nM) | D2 Ki (nM) | D1-like Ki (nM) | D2/D3 Selectivity |
| Pramipexole (1) | 0.78 | 2.2 | >10,000 | ~3 |
| Derivative (12) | 0.41 | 330 | >10,000 | ~805 |
Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. Data from a study on novel pramipexole derivatives. nih.gov
This line of research highlights the power of using an established drug molecule as a scaffold for medicinal chemistry efforts, leading to the next generation of highly targeted therapeutics. nih.govacs.org
Methodological Advancements in Biomarker Discovery and Validation for Neurological Disorders
The precise and reliable quantification of biomarkers is a cornerstone of research into neurological disorders. The use of stable isotope-labeled compounds, such as this compound, as internal standards in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a significant methodological leap forward.
The development of highly sensitive and selective analytical methods is crucial for accurately measuring the concentrations of drugs and their metabolites, as well as endogenous biomarkers, in complex biological matrices like plasma and cerebrospinal fluid (CSF). nih.govnih.gov In the context of neurological disorder research, where sample volumes can be limited and target analyte concentrations extremely low, the use of a deuterated internal standard is paramount.
This compound, by virtue of its identical chemical structure to the non-deuterated (R)-pramipexole but with a distinct mass, co-elutes with the analyte during chromatographic separation. This co-elution allows it to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects in the mass spectrometer's ion source. chromforum.orgscispace.com Matrix effects, where other components in the biological sample suppress or enhance the ionization of the target analyte, are a major source of variability and inaccuracy in bioanalytical methods. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for mitigating these effects, leading to more robust and reliable data. scispace.comnih.gov
Furthermore, the application of deuterated compounds extends to in vivo imaging techniques like Positron Emission Tomography (PET). While not directly involving (R)-Pramipexole-d3, the use of other deuterated radioligands, such as [11C]deuterium-L-deprenyl for imaging monoamine oxidase B (MAO-B), highlights the broader utility of deuterium (B1214612) labeling in developing novel imaging agents for neurological biomarkers. nih.gov This underscores the innovative potential of incorporating deuterium into neurologically active compounds to advance our understanding and diagnosis of brain disorders.
Table 1: Methodological Advantages of Using this compound in Biomarker Research
| Methodological Aspect | Advantage of Using this compound |
| Internal Standard in LC-MS/MS | Co-elutes with the non-deuterated analyte, providing superior correction for matrix effects and improving accuracy and precision of quantification. chromforum.orgscispace.com |
| Pharmacokinetic Studies | Enables precise determination of drug and metabolite concentrations in biological fluids, crucial for establishing pharmacokinetic/pharmacodynamic relationships. |
| Biomarker Validation | Increases confidence in the analytical data linking drug exposure to changes in biomarker levels, facilitating the validation of new biomarkers. |
| Potential for PET Ligand Development | Deuterium labeling is a strategy used to develop novel PET radioligands for imaging neurochemical targets and pathological processes in the brain. nih.gov |
Preclinical Investigations into Diverse Pathophysiological Models
The unique pharmacological profile of the (R)-enantiomer of pramipexole, sometimes referred to as dexpramipexole, has prompted its investigation in a variety of preclinical models beyond its traditional use in Parkinson's disease. While these studies may not always specify the use of the deuterated form, the findings are directly relevant to the potential therapeutic applications of this compound, which would be a critical tool in the analytical aspects of such research.
Research in Preclinical Models of Pain
There is a growing body of preclinical evidence supporting the analgesic effects of pramipexole and its (R)-enantiomer in various pain models. Studies have shown that pramipexole can alleviate neuropathic and inflammatory pain in rodents. nih.gov For example, in a mouse model of sciatic nerve injury, both pramipexole and its (R)-enantiomer, dexpramipexole, were found to reverse chronic allodynia, a state of heightened sensitivity to touch. nih.gov
The mechanism behind these analgesic effects is thought to involve the modulation of dopamine D2/D3 receptors, which play a role in pain pathways. Research in rat models of chronic inflammatory pain has demonstrated that pramipexole treatment can attenuate mechanical hypersensitivity. nih.gov Interestingly, the (R)-enantiomer, despite having reduced affinity for dopamine receptors, has also shown efficacy in animal models of inflammatory and neuropathic pain. nih.gov This suggests that its pain-relieving properties may be mediated through mechanisms at least partially independent of its dopaminergic activity. One study demonstrated that a combination of pramipexole and morphine enhanced analgesic effects in animal models of acute and chronic pain. nih.gov
The use of this compound in these preclinical pain studies would be invaluable for conducting precise pharmacokinetic analyses, allowing researchers to correlate drug exposure levels with the observed analgesic effects and to better understand the dose-response relationships.
Exploration in Preclinical Models of Neuroinflammation
Neuroinflammation is a key pathological feature of many neurodegenerative and neurological disorders. Pramipexole has demonstrated anti-inflammatory properties in several preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), from stimulated human monocytes. nih.gov In animal models of inflammation, pramipexole significantly inhibited paw inflammation and reduced tissue injury and neutrophil infiltration. nih.govresearchgate.net
Furthermore, in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), pramipexole treatment was found to prevent the development of the disease by blocking the neuroinflammatory response and the production of inflammatory cytokines like IL-17, IL-1β, and TNF-α. This highlights the potential of pramipexole to modulate the immune response in the central nervous system.
The (R)-enantiomer, dexpramipexole, has also been implicated in anti-inflammatory actions. In one study, it was shown to increase the mRNA expression of the anti-inflammatory cytokine interleukin-10 (IL-10) in rat splenocytes. nih.gov The investigation of this compound in these models would facilitate a more detailed understanding of its pharmacokinetic-pharmacodynamic relationship in modulating neuroinflammatory pathways.
Table 2: Preclinical Research Findings on the Anti-inflammatory Effects of Pramipexole
| Preclinical Model | Key Findings |
| Human Monocyte Cell Culture | Pramipexole significantly blunted the production of the pro-inflammatory cytokine IL-1β. nih.gov |
| Rat Paw Inflammation Model | Pramipexole significantly inhibited carrageenan- and formalin-induced paw edema and reduced tissue injury. nih.govresearchgate.net |
| Mouse Model of Multiple Sclerosis (EAE) | Pramipexole prevented disease development by blocking neuroinflammatory responses and the production of inflammatory cytokines. |
| Rat Splenocyte Culture | The (R)-enantiomer, dexpramipexole, induced elevated mRNA expression of the anti-inflammatory cytokine IL-10. nih.gov |
Application in Preclinical Models of Addiction or Mood Disorders
The dopaminergic system is central to the neurobiology of addiction and mood disorders, making dopamine receptor agonists like pramipexole a subject of interest in these areas. Preclinical studies have explored the potential of pramipexole to modulate behaviors relevant to these conditions.
Research suggests that dopamine D3 receptor agonists may have therapeutic potential in conditions such as addiction and depression. fda.gov In animal models of depression, pramipexole has demonstrated antidepressant-like effects. nih.gov For instance, it has shown efficacy in the forced swim test, a common behavioral assay used to screen for antidepressant activity.
In the context of addiction, the role of dopamine D3 receptors is particularly relevant to drug-seeking behaviors and relapse. While direct preclinical studies using this compound in addiction models are not widely reported, the known pharmacology of the compound suggests it could be a valuable tool for investigating the role of the D3 receptor in these processes. The ability to accurately measure drug levels in specific brain regions, facilitated by a deuterated internal standard, would be crucial for correlating receptor occupancy with behavioral outcomes in addiction paradigms.
Q & A
Q. How can researchers ensure the enantiomeric purity of (R)-Pramipexole-d3 Dihydrochloride during synthesis and analysis?
Enantiomeric purity is critical for pharmacological activity. Use chiral chromatography with polysaccharide-derived columns (e.g., cellulose or amylose phases) under reversed-phase or polar organic conditions. For example, an LC method with ammonium bicarbonate buffer (pH 9.0) and acetonitrile as the mobile phase can resolve (R)- and (S)-enantiomers. Validate the method using USP reference standards and calculate purity based on peak area ratios .
Q. What are the optimal storage conditions to maintain the stability of this compound in laboratory settings?
Store the compound in a desiccated environment at −20°C to prevent hygroscopic degradation. Solutions prepared in water (>15 mg/mL) should be aliquoted and stored at −80°C for long-term stability. Monitor purity via HPLC (>99.5%) and check for color changes (white to beige indicates degradation) .
Q. Which analytical methods are recommended for quantifying impurities in this compound batches?
Use HPLC with UV detection (e.g., 254 nm) and a C18 column. Prepare a standard solution of pramipexole-related compound D (USP reference) and calculate impurity levels using the formula:
Acceptance criteria for impurities (e.g., ≤1.0%) should align with pharmacopeial guidelines .
Advanced Research Questions
Q. How can researchers improve the entrapment efficiency of this compound in nanoparticle formulations for brain targeting?
Optimize polymer ratios and preparation methods. For chitosan nanoparticles, combine 3% chitosan with sodium alginate to achieve 91.2% entrapment efficiency (particle size: 220 nm). Alternatively, use PLGA (1:3 ratio with Pluronic F68) for nanosuspensions with 195 nm particle size and 34.8 mV zeta potential. Validate release profiles (e.g., 96% over 24 hours) and assess cytotoxicity in SH-SY5Y neuronal cells .
Q. What experimental designs are effective for evaluating transdermal delivery of this compound?
Use microneedle rollers on porcine ear skin to create microchannels (confirmed via confocal microscopy). Measure flux using LC-MS/MS and compare passive vs. active delivery. Note that microneedles may not significantly enhance flux for hydrophilic drugs (e.g., pramipexole: passive flux = 134.83 µg/cm²/h vs. microneedle = 134.04 µg/cm²/h). Apply Mann-Whitney Rank sum test for statistical analysis .
Q. How should researchers address contradictory data in pharmacokinetic studies of this compound formulations?
Conduct sensitivity analyses to identify variables (e.g., polymer batch, storage conditions). For example, chitosan nanoparticles with sodium alginate show higher entrapment than PLGA alone. Use factorial experimental designs to isolate factors affecting particle size and release kinetics. Cross-validate results with orthogonal techniques (e.g., TEM for morphology, zeta potential for stability) .
Q. What strategies are recommended for synthesizing and characterizing impurities in this compound?
Synthesize impurities via Mitsunobu reactions to control stereochemistry at the C7 position. Characterize intermediates using NMR and mass spectrometry. For impurity profiling, employ gradient HPLC with a mobile phase of acetonitrile and phosphate buffer (pH 3.0). Reference USP guidelines for relative response factors and acceptance thresholds .
Q. How can in vitro models be optimized to study the neuroprotective effects of this compound?
Use SH-SY5Y cell lines treated with neurotoxins (e.g., MPP+). Assess viability via MTT assay and compare free drug vs. nanoparticle formulations. For brain-targeting studies, measure permeability in blood-brain barrier (BBB) co-culture models. Normalize data to positive controls (e.g., untreated cells) and report results using NIH preclinical reporting standards .
Q. Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
